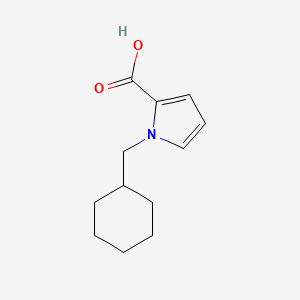
2-Amino-2-(hydroxymethyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-2-(hydroxymethyl)butanoic acid is an organic compound with the molecular formula C5H11NO3 It is a derivative of butanoic acid, featuring an amino group and a hydroxymethyl group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(hydroxymethyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds as follows:
Reactants: Butanoic acid, formaldehyde, and ammonia.
Conditions: The reaction is carried out in an aqueous medium at a temperature of around 60-80°C.
Procedure: Formaldehyde is added to a solution of butanoic acid, followed by the gradual addition of ammonia. The mixture is stirred and heated until the reaction is complete.
Product Isolation: The resulting product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic hydrogenation of a precursor compound, such as 2-nitro-2-(hydroxymethyl)butanoic acid, using a suitable catalyst like palladium on carbon (Pd/C). The reaction conditions include:
Reactants: 2-nitro-2-(hydroxymethyl)butanoic acid and hydrogen gas.
Conditions: The reaction is conducted under a hydrogen atmosphere at a pressure of 1-5 atm and a temperature of 25-50°C.
Catalyst: Palladium on carbon (Pd/C).
Procedure: The precursor compound is dissolved in a suitable solvent, and the catalyst is added. The mixture is stirred under hydrogen gas until the reaction is complete.
Product Isolation: The product is filtered to remove the catalyst and purified by recrystallization.
化学反応の分析
Types of Reactions
2-amino-2-(hydroxymethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent at room temperature.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base, such as pyridine, at room temperature.
Major Products
Oxidation: 2-amino-2-(carboxymethyl)butanoic acid.
Reduction: 2-amino-2-(hydroxymethyl)butanol.
Substitution: 2-amino-2-(acylamino)methylbutanoic acid or 2-amino-2-(sulfonamido)methylbutanoic acid.
科学的研究の応用
2-amino-2-(hydroxymethyl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a drug intermediate or a component of pharmaceutical formulations.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 2-amino-2-(hydroxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
類似化合物との比較
2-amino-2-(hydroxymethyl)butanoic acid can be compared with other similar compounds, such as:
2-amino-2-methylbutanoic acid: This compound lacks the hydroxymethyl group, which may result in different chemical and biological properties.
2-amino-3-(hydroxymethyl)butanoic acid: The position of the hydroxymethyl group is different, which can affect the compound’s reactivity and interactions.
2-amino-2-(hydroxymethyl)propanoic acid: This compound has a similar structure but with a different carbon backbone, leading to variations in its properties.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C5H11NO3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
2-amino-2-(hydroxymethyl)butanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-2-5(6,3-7)4(8)9/h7H,2-3,6H2,1H3,(H,8,9) |
InChIキー |
BBDCDIPAXJTFJT-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13150475.png)


![4-Hydroxy-3-(4'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150492.png)
![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13150496.png)
![Benzyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13150497.png)

![9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid](/img/structure/B13150506.png)
